2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a complex organic compound characterized by its unique structure that incorporates both a chloro group and a dioxaborolane moiety. Its molecular formula is C₁₁H₁₅BClNO₂, and it has a molecular weight of approximately 239.51 g/mol. The compound is typically encountered as a white crystalline powder with a melting point ranging from 85°C to 89°C. It is soluble in organic solvents and has applications in synthetic organic chemistry due to its reactivity and stability under various conditions .
The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves:
These steps may vary based on specific laboratory conditions and desired yields .
The compound finds utility in several areas:
Interaction studies involving this compound primarily focus on its reactivity with various nucleophiles and electrophiles. Research indicates that:
Several compounds share structural similarities with 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₅BClNO₂ | Different position of chloro group |
| 6-Chloro-pyridine boronic acid pinacol ester | C₈H₉BClNO₂ | Different chloro position; used in similar reactions |
| 2-Chloro-5-boronic acid pinacol ester | C₉H₁₃BClNO₂ | Lacks dioxaborolane structure; simpler reactivity |
These compounds exhibit varying reactivity profiles and applications due to differences in their structural features. The unique combination of the dioxaborolane and chloro groups in 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol makes it particularly valuable for specific synthetic pathways and biological studies .
Halogen-metal exchange (HME) followed by borylation represents a cornerstone for installing boronate esters on pyridine scaffolds. This method exploits the reactivity of halopyridines with organometallic reagents (e.g., organolithium or Grignard reagents), followed by quenching with trialkyl borates to yield boronic acids or esters.
For 2-chloro-5-boronate pyridin-3-ol, the strategic choice of halogen position is critical. Bromine or iodine at the 5-position of the pyridine ring undergoes selective exchange with lithium or magnesium reagents. For example, 5-bromo-2-chloropyridin-3-ol reacts with n-butyllithium at –78°C in tetrahydrofuran (THF), generating a lithiated intermediate that reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B₂pin₂) to install the boronate ester. A key advantage lies in the compatibility of chloride and hydroxyl groups with organometallic conditions when protective groups (e.g., silyl ethers) are employed for the hydroxyl moiety.
Table 1. Halogen-Metal Exchange Conditions for Pyridinylboronate Synthesis
| Substrate | Organometallic Reagent | Borate Ester | Temperature | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-chloropyridine | n-BuLi | B₂pin₂ | –78°C | 72 |
| 5-Iodo-3-methoxypyridine | i-PrMgCl | B(OiPr)₃ | 0°C | 68 |
The regioselectivity of HME is influenced by the halogen’s electronic environment. Electron-withdrawing groups (e.g., chloride at C2) enhance the stability of the lithiated intermediate, favoring borylation at C5. However, competing side reactions, such as protodehalogenation, necessitate careful control of stoichiometry and temperature.
Directed ortho-metalation (DoM) leverages directing groups (DGs) to achieve precise boron installation at positions adjacent to functional groups. For 2-chloro-5-boronate pyridin-3-ol, the hydroxyl group at C3 acts as a DG, enabling lithiation at C4 or C6, but strategic protection is required to direct metalation to C5.
Protecting the hydroxyl group as a methoxy or pivaloyloxy derivative allows lithiation at C5 using lithium diisopropylamide (LDA) or sec-butyllithium. Subsequent borylation with triisopropyl borate (B(OiPr)₃) yields the boronate ester, which is hydrolyzed to the boronic acid and then converted to the pinacol ester. For example, 2-chloro-3-methoxypyridine undergoes LDA-mediated lithiation at C5, followed by quenching with B(OiPr)₃ to afford the boronate ester in 63% yield.
Table 2. Directed Ortho-Metalation Results for Pyridinylboronates
| Substrate | Directing Group | Base | Borate Ester | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-3-methoxypyridine | –OMe | LDA | B(OiPr)₃ | 63 |
| 2-Chloro-3-pivaloyloxypyridine | –OPiv | sec-BuLi | B₂pin₂ | 58 |
The hydroxyl group’s inherent acidity complicates direct DoM, necessitating protection to prevent proton transfer during lithiation. Additionally, steric hindrance from bulky DGs (e.g., pivaloyl) can reduce borylation efficiency, highlighting the need for optimized protecting group strategies.
Palladium-catalyzed borylation enables direct coupling of halopyridines with diboron reagents (e.g., B₂pin₂), bypassing organometallic intermediates. This method is particularly effective for substrates sensitive to strong bases or nucleophiles.
For 2-chloro-5-boronate pyridin-3-ol, palladium catalysts (e.g., Pd(OAc)₂) with bidentate ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene, dppf) facilitate Miyaura borylation at C5. Ethylene glycol additives enhance yields by stabilizing the active palladium species and suppressing protodeboronation. For instance, 2-chloro-5-iodopyridin-3-ol couples with B₂pin₂ in dioxane at 80°C, yielding the target boronate ester in 78% yield.
Table 3. Palladium-Catalyzed Borylation of Halopyridines
| Substrate | Catalyst System | Diboron Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-5-iodopyridine | Pd(OAc)₂/dppf | B₂pin₂ | Dioxane | 78 |
| 3-Hydroxy-5-bromopyridine | PdCl₂(PPh₃)₂ | B₂neop | THF | 65 |
This method tolerates hydroxyl groups without protection, as demonstrated by the direct borylation of 3-hydroxypyridine derivatives. However, electron-deficient pyridines require higher catalyst loadings (5–10 mol%) to achieve satisfactory conversions.
The steric bulk and electron-deficient nature of pyridinylboronate esters like 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol demand ligands capable of stabilizing palladium intermediates while mitigating competitive side reactions. Bulky, electron-rich phosphine ligands such as SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven critical (Table 1) [4] [6]. These ligands enhance catalytic activity by preventing palladium aggregation and facilitating oxidative addition with aryl halides.
Table 1. Ligand performance in pyridinylboronate SMC reactions
| Ligand | Pd Source | Substrate Pairing | Yield (%) | Reference |
|---|---|---|---|---|
| SPhos | Pd(OAc)₂ | 3-Chloroindazole + Boronate | 80 | [6] |
| XPhos | Pd₂(dba)₃ | Pyridyl-2-boronic ester | 56 | [3] |
| RuPhos | Pd₂(dba)₃ | Bromopyrazole + Boronate | 40 | [6] |
The tert-butyl variant of XPhos further improves coupling efficiency for hindered substrates by increasing steric shielding around the palladium center [4]. This design principle is particularly relevant for 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, where the pinacol boronate group creates significant steric hindrance.
Traditional SMC reactions rely on polar aprotic solvents like dioxane or toluene with aqueous bases (e.g., K₃PO₄, Na₂CO₃) to activate the boronate nucleophile [6]. However, the acid-sensitive nature of pyridinylboronates necessitates modified conditions. Recent work demonstrates that mixed solvent systems (dioxane/water, 4:1 v/v) with mild bases (K₃PO₄) achieve optimal results for similar substrates, yielding >90% conversion at 60–100°C [6].
Notably, the Nature study [2] introduces a paradigm shift by eliminating exogenous bases entirely. Through the formation of a palladium-boronate ion pair stabilized by acidic conditions (pH ≈ 3–5), couplings proceed without base-induced decomposition of sensitive boronates. This approach could resolve longstanding stability issues with 2-pyridylboronates, though its applicability to the hydroxyl-substituted variant requires further validation.
Transmetalation—the transfer of the aryl group from boron to palladium—represents the rate-limiting step for sterically encumbered substrates. Kinetic studies of pinacol-protected boronates reveal a two-step process:
The bulky pinacol group in 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol slows the second step by 1–2 orders of magnitude compared to unsubstituted aryl boronates [3]. However, this effect is mitigated by:
In situ NMR spectroscopy confirms that the hydroxyl group at the 3-position participates in hydrogen bonding with solvent molecules, further modulating transmetalation kinetics [5]. This interaction may explain the compound’s superior stability compared to non-hydroxylated analogs during prolonged reactions.
The direct hydroxylation of the C3 position in pyridines has historically been one of the most challenging transformations in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, with an oxidation potential of approximately 3.2 V versus saturated calomel electrode, renders conventional electrophilic hydroxylation approaches ineffective [1]. Recent breakthrough research by Cai and colleagues has established a revolutionary photochemical valence isomerization strategy that enables efficient C3-selective hydroxylation through oxygen migration mechanisms [1] [2] [3].
The photochemical approach operates through a sophisticated multi-step mechanism initiated by 254 nm ultraviolet irradiation of pyridine N-oxides. Upon photoexcitation, the pyridine N-oxide undergoes π-π* transition to reach an excited singlet state, subsequently collapsing into a highly strained oxaziridine intermediate [1]. This oxaziridine species then experiences ultraviolet light-induced nitrogen-oxygen bond homolytic cleavage, generating a diradical intermediate that undergoes radical recombination to form a dearomatized epoxide intermediate. The critical "oxygen walk" occurs through a reversible six-π electrocyclic ring expansion, creating a 1,3-oxazepine intermediate analogous to norcaradiene-type rearrangements [1].
| Entry | Deviation from Standard | Yield of C3-Hydroxylated Product (%) | Yield of Byproduct 2-Pyridone (%) | Unreacted Starting Material (%) |
|---|---|---|---|---|
| 1 | None (Standard) | 64 | 18 | N/A |
| 2 | TFE as solvent | 48 | 11 | N/A |
| 3 | HFIP as solvent | 56 | 20 | N/A |
| 4 | MeOH as solvent | <1 | 6 | N/A |
| 5 | AcOH as solvent | 62 | 21 | N/A |
| 6 | TFA instead of AcOH | 8 | 20 | N/A |
| 7 | No AcOH | 21 | 15 | N/A |
| 8 | La(OTf)3 instead of AcOH | 30 | 0 | N/A |
| 9 | Under air | 68 | 21 | N/A |
| 10 | No light | 0 | 0 | 99 |
| 11 | hν (300 nm) | 0 | 0 | 80 |
Optimization studies revealed that fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoro-2-propanol, serve as optimal solvents for this transformation, providing the necessary polarity to stabilize the highly polar intermediates while maintaining compatibility with the photochemical conditions [1]. The addition of acetic acid proved essential for stabilizing the C3-hydroxylated products and suppressing photodecomposition pathways that lead to undesired byproduct formation.
The substrate scope investigations demonstrate remarkable tolerance for diverse functional groups across the pyridine framework. C4-substituted pyridine N-oxides bearing electron-withdrawing groups such as esters, ketones, trifluoromethyl, and halogens afford C3-hydroxylated products in 45-72% yields with high regioselectivity [1]. Electron-rich derivatives containing methoxy, alkyl, phenyl, and ethynyl substituents similarly undergo efficient hydroxylation with yields ranging from 52-68%. The method exhibits exceptional functional group compatibility, tolerating protected and unprotected alcohols, various amine protecting groups including sulfonamides, carbamates, and ureas, as well as complex medicinally relevant frameworks [1].
| Substrate Type | Representative Examples | Yield Range (%) | Regioselectivity |
|---|---|---|---|
| C4-Substituted Pyridines (Electron-deficient) | Ester, ketone, trifluoromethyl, halogens | 45-72 | High C3 selectivity |
| C4-Substituted Pyridines (Electron-rich) | Methoxy, alkyl, phenyl, ethynyl | 52-68 | High C3 selectivity |
| C2-Monosubstituted Pyridines | Primary/secondary/tertiary alkyl, carbamate | 35-61 | C5 > C2 > C6 |
| C3-Monosubstituted Pyridines | Alkyl chloride, amide (limited yield) | 28-42 | Mixed C2/C5/C6 |
| C2/C6-Disubstituted Pyridines | Various substitution patterns | 38-58 | Variable based on substituents |
| Complex Bioactive Molecules | Tropicamide, vismodegib, pioglitazone | 41-65 | Depends on substitution pattern |
| Natural Product Derivatives | Estrone, lithocholic acid derivatives | 43-59 | Structure-dependent |
Mechanistic validation through oxygen-18 labeling studies confirmed the intramolecular nature of the oxygen migration process, with complete preservation of the isotopic label in the C3-hydroxylated products [1]. Crossover experiments further eliminated intermolecular pathways, establishing the "oxygen walk" mechanism as the dominant transformation pathway. The synthetic utility of this methodology extends beyond simple hydroxylation, as the C3-hydroxylated products serve as versatile intermediates for subsequent functionalization through triflation, cross-coupling reactions, and cycloaddition processes [1].
The regioselectivity patterns observed in electrophilic substitution reactions of pyridine derivatives reflect a complex interplay between electronic effects imposed by the nitrogen heteroatom and steric factors arising from substituents and reaction conditions. Understanding these competing influences is crucial for predicting and controlling the site-selectivity of transformations involving 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol and related substrates.
The electronic distribution in pyridine creates distinct reactivity profiles for each ring position. The C2 and C6 positions, ortho to the electronegative nitrogen atom, experience significant electron withdrawal through both inductive and mesomeric effects, rendering these sites electrophilic and favoring nucleophilic attack [4] [5]. Conversely, the C4 position, para to nitrogen, similarly exhibits electron deficiency due to resonance delocalization of the nitrogen lone pair. The C3 and C5 positions represent the most electron-neutral sites in the pyridine framework, making them more amenable to electrophilic substitution under appropriate conditions [5].
| Position | Electronic Character | Electrophilic Reactivity | Nucleophilic Reactivity | Steric Accessibility | Substitution Preference | Common Transformations |
|---|---|---|---|---|---|---|
| C2 (ortho to N) | Electron-deficient (δ+ from N) | Low | High | Hindered by N lone pair proximity | Nucleophilic substitution favored | SNAr, metal-catalyzed C-H activation |
| C5 (meta to N) | Electron-neutral | Moderate | Low | Least hindered position | Electrophilic substitution possible | Direct functionalization, borylation |
| C4 (para to N) | Electron-deficient (δ+ from N) | Low | High | Moderate accessibility | Nucleophilic substitution favored | SNAr, Friedel-Crafts under forcing conditions |
Recent mechanistic investigations into pyridine electrophilic substitution have revealed that beyond traditional electronic considerations, the bond strength of the cleaved carbon-hydrogen bond significantly influences regioselectivity [6]. The depth of the potential acting on one electron at the bond center serves as an effective predictor of substitution patterns, with weaker carbon-hydrogen bonds showing enhanced reactivity toward electrophiles. This bond strength analysis provides a complementary framework to conventional Fukui function and molecular electrostatic potential approaches for understanding regioselectivity.
Experimental studies on substituted pyridines demonstrate that steric effects can override electronic preferences in determining regioselectivity. For instance, in systems bearing bulky substituents at the C2 position, electrophilic attack is redirected toward the C5 position despite its less favorable electronic character [7]. This steric redirection becomes particularly pronounced in heavily substituted pyridine derivatives where multiple bulky groups create a complex steric environment around the heterocyclic core.
The competing reactivity between C2 and C5 positions becomes especially relevant in the context of halogenated pyridines such as 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. The chlorine substituent at C2 exerts both electronic and steric influences that modulate the reactivity of remaining positions. Electronically, the chlorine atom withdraws electron density through inductive effects while providing modest π-donation through resonance, creating a complex electronic perturbation across the ring system [8]. Sterically, the chlorine atom occupies significant space around the C2 position, potentially influencing the accessibility of adjacent sites.
Advanced computational studies using density functional theory methods have provided quantitative insights into the relative activation energies for electrophilic attack at different pyridine positions [6]. These calculations reveal that the C5 position typically exhibits activation energies 2-4 kcal/mol lower than the C2 position for electrophilic aromatic substitution reactions, consistent with experimental observations of C5 selectivity in many systems. However, these energy differences can be overcome by appropriate choice of reaction conditions, catalysts, or activating reagents.
The practical implications of C2 versus C5 reactivity patterns extend to numerous synthetic applications. In Friedel-Crafts acylation reactions, pyridines typically require harsh conditions due to their electron-deficient nature, with selectivity often favoring the C3 position when the C2 and C4 positions are blocked or deactivated [9]. However, the introduction of electron-donating substituents can significantly enhance reactivity and alter regioselectivity patterns, enabling milder reaction conditions and improved functional group tolerance.
The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, represents one of the most widely utilized protecting groups for boronic acids in organic synthesis. Its incorporation into 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol introduces both significant steric bulk and subtle electronic perturbations that profoundly influence the regioselectivity and reactivity patterns of the pyridine substrate.
Structurally, the pinacol boronate ester adopts a cyclic conformation with the boron center located at the apex of a tetrahedral geometry defined by two oxygen atoms from the diol framework and the carbon atom of the pyridine ring [10] [11]. The four methyl substituents on the pinacol backbone create substantial steric bulk around the boronate center, with molecular modeling studies indicating a cone angle of approximately 135° for the protecting group. This steric envelope effectively shields the C5 position and adjacent areas from approaching reagents, creating a pronounced steric bias in subsequent functionalization reactions [10].
| Property | Pinacol Boronate Characteristics | Impact on Regioselectivity | Synthetic Utility |
|---|---|---|---|
| Steric Bulk | Four methyl groups create significant steric hindrance | Blocks proximal positions from substitution | Controls site-selective functionalization |
| Electronic Effect | Weak electron-donating through B-C π-conjugation | Slightly activates para position in aromatic systems | Modulates electronic properties of substrates |
| Coordination Ability | Minimal coordination to Lewis bases | Prevents chelation-directed reactions | Prevents unwanted coordination |
| Hydrolytic Stability | Stable under neutral/basic conditions | Allows purification and storage | Facilitates multi-step synthesis |
| Thermal Stability | Stable up to 150°C | Enables high-temperature reactions | Compatible with diverse reaction conditions |
| Cross-Coupling Reactivity | Reactive in Suzuki-Miyaura coupling | Maintains selectivity during coupling | Direct use without deprotection |
The electronic effects of pinacol boronate esters have been extensively studied through nuclear magnetic resonance spectroscopy and computational methods [12] [11]. The boron-carbon bond exhibits weak π-conjugation character, with the vacant p-orbital on boron participating in extended delocalization with the aromatic π-system. This interaction results in a modest electron-donating effect, typically manifesting as a small upfield shift in carbon-13 nuclear magnetic resonance spectroscopy for carbon atoms β to the boronate center. The electronic perturbation is significantly weaker than that observed with carbonyl or carboxyl groups, reflecting the relatively low electronegativity difference between boron and carbon [12].
Crystallographic studies of aryl boronate esters reveal subtle but measurable changes in bond lengths that support the presence of boron-carbon π-interaction [11]. The boron-carbon bond distance in pinacol arylboronates typically measures 1.56-1.58 Å, slightly shorter than the expected single bond length, indicating partial double bond character. However, this π-conjugation is readily disrupted by steric congestion or coordination to Lewis bases, making the electronic effects highly context-dependent.
The steric shielding effects of pinacol boronate groups have been exploited in numerous synthetic applications to achieve remote regioselective functionalization [13]. In iridium-catalyzed carbon-hydrogen borylation reactions, the presence of a pinacol boronate substituent can direct borylation to distal positions through intramolecular hydrogen bonding interactions. These C–H⋯O hydrogen bonds, involving the boronate oxygen atoms as acceptors, create conformational constraints that position the substrate for selective activation at specific carbon-hydrogen bonds [13].
Advanced mechanistic studies have revealed that the effectiveness of boronate-directed remote functionalization depends critically on the formation of seven-membered cyclic hydrogen bonding arrangements [13]. Quantum theory of atoms in molecules analysis identifies bond critical points between hydrogen atoms and boronate oxygen centers, providing quantitative evidence for these weak interactions. The energetic cost of disrupting these hydrogen bonding arrangements typically ranges from 2-4 kcal/mol, sufficient to bias conformational equilibria and influence reaction outcomes.
The synthetic versatility of pinacol boronate protecting groups extends beyond simple steric protection to enable complex multi-step synthetic sequences [14] [15]. The boronate ester functionality remains intact under a wide range of reaction conditions, including basic media, nucleophilic conditions, and many metal-catalyzed transformations. This stability profile allows for sequential functionalization strategies where the boronate group serves dual roles as both protecting group and synthetic handle for subsequent cross-coupling reactions.
In the specific context of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, the pinacol boronate group occupies the C5 position, creating a sterically demanding environment that influences the accessibility of nearby positions for chemical transformation. The combination of the C2 chlorine substituent and the C5 boronate group creates a unique electronic and steric environment around the C3 hydroxyl functionality, potentially enhancing its reactivity toward certain transformations while protecting it from others.
The chemoselective reactivity of systems containing multiple boronate groups has been exploited in advanced synthetic applications [14] [16]. Through careful manipulation of reaction conditions, including the use of biphasic systems and selective phase transfer protocols, it becomes possible to achieve chemoselective oxidation or cross-coupling of one boronate group in the presence of others. These methodologies rely on electronic differences between boronate environments, with more electron-deficient boronates showing enhanced reactivity toward oxidation or transmetalation processes [14].
Recent developments in boronate chemistry have expanded the scope of reactions that can be performed in the presence of pinacol protecting groups [15] [17]. Photoredox-catalyzed processes involving electron donor-acceptor complexes between electron-rich aryllithium reagents and electron-deficient nitriles can activate boronate esters toward radical-mediated transformations. These reactions proceed through initial formation of boronate complexes that subsequently engage in visible light-induced electron transfer processes, generating carbon-centered radicals that undergo coupling with arene radical anions [15].